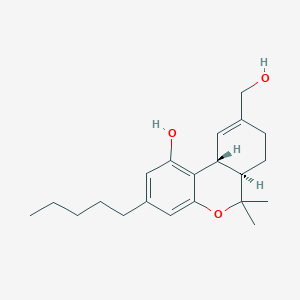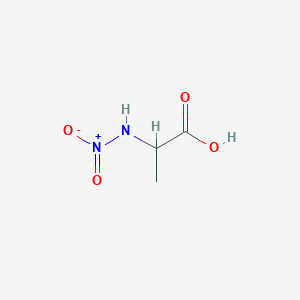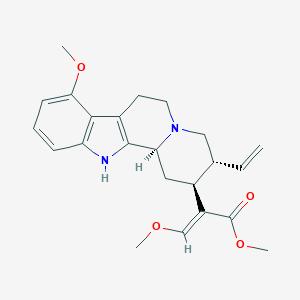
Paynantheine
説明
Paynantheine is a natural product found in Mitragyna speciosa . It is a minor alkaloid and is a derivative of mitragynine, the major alkaloid in kratom . This compound was found to have similar effects to 7-hydroxy mitragynine, a more prominent alkaloid in kratom .
Synthesis Analysis
The synthesis of this compound involves a route featuring an enantioselective thiourea-catalysed Pictet–Spengler reaction, providing the tetrahydro-β-carboline ring, and a Pd-catalysed Tsuji–Trost allylic alkylation, closing the D-ring . The synthesis was accomplished in nine steps from 4-methoxytryptamine .
Molecular Structure Analysis
The molecular formula of this compound is C23H28N2O4 . The IUPAC name is methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include an enantioselective thiourea-catalysed Pictet–Spengler reaction and a Pd-catalysed Tsuji–Trost allylic alkylation .
科学的研究の応用
オピオイド受容体研究
Paynantheineは、ヒトミューオピオイド受容体の競合的アンタゴニストとして知られています . この特性により、オピオイド依存症の研究や新しい治療法の開発に役立ちます。 this compoundがオピオイド受容体とどのように相互作用するかを理解することで、科学者はオピオイドの過剰使用や依存症の影響を軽減するための新しい方法を探求することができます。
鎮痛の可能性
オピオイド受容体に対する作用から、this compoundには鎮痛作用がある可能性があります。 研究では、鎮痛薬としての有効性と安全性に焦点を当てることができ、他の鎮痛薬との比較や依存リスクの低さの可能性の評価が行われます .
薬物動態
研究では、this compoundなどのアルカロイドと、異なる構造を持つ他のアルカロイドとの間で顕著な薬物動態の違いが示されています . このため、this compoundは薬物動態モデリングの対象となっています。これは、薬物の分布、代謝、および排泄に関する理解を深めるのに役立ちます。
神経薬理学
This compoundは、気分とストレスに潜在的な影響を与える可能性があるため、神経薬理学の研究対象となる可能性があります . 神経伝達物質系への影響を調査することで、気分障害の治療に関する洞察を得ることができます。
エネルギーと注意力
研究によると、this compoundは、注意力とエネルギーレベルを高める刺激剤として作用する可能性があります . この応用は、疲労や注意力欠如を特徴とする状態に特に関連する可能性があります。
物質使用障害
This compoundは、随意的なエタノール摂取に影響を与える可能性があることを示唆する証拠があります。これは、アルコール使用障害の治療に影響を与える可能性があります . メカニズムを理解することで、新しい治療法につながる可能性があります。
代謝処理
特に肝臓酵素によるthis compoundの代謝は、研究の余地のある分野です . これは、クラックの治療のための安全で効果的な投与量の開発に役立ちます。
合成化学
This compoundは、エナンチオ選択的プロセスによって合成されています . これは、薬理学的特性が向上したり、副作用が軽減されたりする可能性のある誘導体を生成するための可能性を開きます。
作用機序
将来の方向性
生化学分析
Biochemical Properties
Paynantheine is known to interact with the human mu opioid receptor as a competitive antagonist .
Cellular Effects
It is known that this compound influences cell function through its interaction with the mu opioid receptor .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its antagonistic action at the mu opioid receptor . This interaction can lead to changes in gene expression and cellular metabolism, although the exact details of these changes are still being researched.
Metabolic Pathways
It is known that this compound is a derivative of mitragynine
特性
IUPAC Name |
methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZKIGWXPPFMRG-CYSPOEIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904742 | |
| Record name | Paynantheine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4697-66-9, 1346-36-7 | |
| Record name | Paynantheine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4697-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paynantheine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paynantheine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAYNANTHEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLG43M4U5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



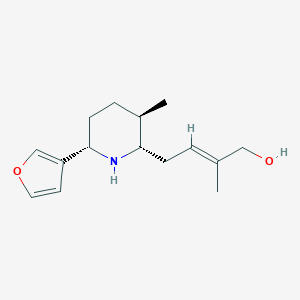
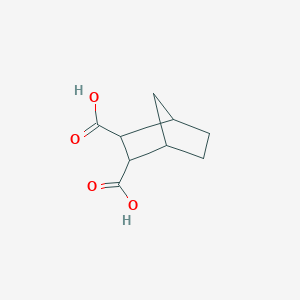
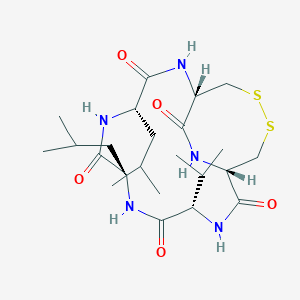

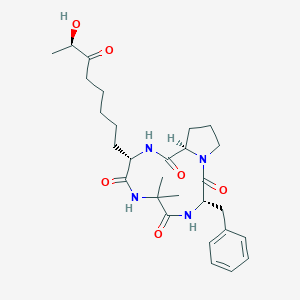



![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)



